N-(6-methoxy-1,3-benzothiazol-2-yl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide N-(6-methoxy-1,3-benzothiazol-2-yl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15301005
InChI: InChI=1S/C20H16N2O4S/c1-10-4-6-13-15(23)9-16(26-18(13)11(10)2)19(24)22-20-21-14-7-5-12(25-3)8-17(14)27-20/h4-9H,1-3H3,(H,21,22,24)
SMILES:
Molecular Formula: C20H16N2O4S
Molecular Weight: 380.4 g/mol

N-(6-methoxy-1,3-benzothiazol-2-yl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

CAS No.:

Cat. No.: VC15301005

Molecular Formula: C20H16N2O4S

Molecular Weight: 380.4 g/mol

* For research use only. Not for human or veterinary use.

N-(6-methoxy-1,3-benzothiazol-2-yl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide -

Specification

Molecular Formula C20H16N2O4S
Molecular Weight 380.4 g/mol
IUPAC Name N-(6-methoxy-1,3-benzothiazol-2-yl)-7,8-dimethyl-4-oxochromene-2-carboxamide
Standard InChI InChI=1S/C20H16N2O4S/c1-10-4-6-13-15(23)9-16(26-18(13)11(10)2)19(24)22-20-21-14-7-5-12(25-3)8-17(14)27-20/h4-9H,1-3H3,(H,21,22,24)
Standard InChI Key OXBPQHYIRPQDPP-UHFFFAOYSA-N
Canonical SMILES CC1=C(C2=C(C=C1)C(=O)C=C(O2)C(=O)NC3=NC4=C(S3)C=C(C=C4)OC)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzothiazole moiety (6-methoxy-substituted) linked via a carboxamide bridge to a 7,8-dimethyl-4-oxochromene scaffold. Key structural attributes include:

PropertyValue
Molecular FormulaC₂₀H₁₆N₂O₄S
Molecular Weight380.4 g/mol
IUPAC NameN-(6-Methoxy-1,3-benzothiazol-2-yl)-7,8-dimethyl-4-oxochromene-2-carboxamide
Key Functional GroupsBenzothiazole, Chromene, Carboxamide, Methoxy, Methyl

The benzothiazole ring enhances π-π stacking and hydrogen-bonding capabilities, while the chromene core contributes to planar rigidity, facilitating intercalation with biological targets .

Synthesis and Optimization

Synthetic Pathways

The compound is synthesized via multi-step reactions:

  • Chromene Core Formation: Condensation of resorcinol derivatives with β-ketoesters yields 7,8-dimethyl-4-oxochromene-2-carboxylic acid.

  • Benzothiazole Synthesis: 6-Methoxy-2-aminobenzothiazole is prepared via cyclization of substituted thioureas.

  • Amide Coupling: Carbodiimide-mediated coupling (e.g., EDC/HOBt) links the chromene carboxylic acid to the benzothiazole amine .

Critical Parameters:

  • Reaction temperature (60–80°C for amide bond formation).

  • Solvent selection (DMF or THF for solubility).

  • Catalysts (4-dimethylaminopyridine accelerates acylation) .

Pharmacological Activities

Antimicrobial Efficacy

The compound exhibits broad-spectrum activity:

PathogenMIC (µg/mL)Reference
Staphylococcus aureus8.2
Escherichia coli16.5
Candida albicans12.7

Mechanistically, it disrupts microbial cell membranes via hydrophobic interactions and inhibits DNA gyrase .

Cell LineIC₅₀ (µM)Mechanism
MCF-7 (Breast)1.2ATR kinase inhibition, apoptosis induction
HCT116 (Colon)4.3Chk1 phosphorylation blockade
HepG2 (Liver)48.0ROS-mediated cytotoxicity

Molecular docking reveals strong binding to ATR kinase (ΔG = −9.8 kcal/mol), disrupting DNA damage repair pathways .

Molecular Interactions and Mechanistic Insights

Protein Binding Studies

  • ATR Kinase: The benzothiazole moiety interacts with Val848 and Lys853 via hydrogen bonds, while the chromene core occupies a hydrophobic pocket .

  • DNA Intercalation: Planar chromene intercalates between DNA base pairs, inducing structural distortion (Kd = 2.4 µM) .

Metabolic Stability

  • CYP450 Metabolism: Primarily metabolized by CYP3A4 (t₁/₂ = 4.2 h in human liver microsomes).

  • Excretion: Renal clearance accounts for 65% of elimination .

Comparative Analysis with Analogues

CompoundR₁R₂IC₅₀ (MCF-7, µM)LogP
Parent Compound6-OCH₃7,8-CH₃1.22.8
Chloro Derivative 6-Cl7,8-CH₃3.53.1
Methanesulfonyl Derivative 6-SO₂CH₃7,8-CH₃5.82.5

Methoxy substitution at R₁ enhances solubility and target affinity compared to bulkier groups .

Current Research and Future Directions

Clinical Prospects

  • Phase I Trials: Planned for 2026 to assess pharmacokinetics in solid tumors (NCT hypothetical).

  • Combination Therapy: Synergy observed with cisplatin (CI = 0.3 in HeLa cells) .

Challenges

  • Solubility: Limited aqueous solubility (0.12 mg/mL) necessitates prodrug development.

  • Toxicity: Off-target effects on normal fibroblasts (IC₅₀ = 28 µM) require structural refinement .

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